(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione
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Overview
Description
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and a morpholine ring attached to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-hydroxyphenyl(morpholin-4-yl)methanethione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(piperidin-4-yl)methanethione
- (5-Bromo-2-hydroxyphenyl)(pyrrolidin-4-yl)methanethione
- (5-Bromo-2-hydroxyphenyl)(azepan-4-yl)methanethione
Uniqueness
(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-8-1-2-10(14)9(7-8)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMZQPQIDDQJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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